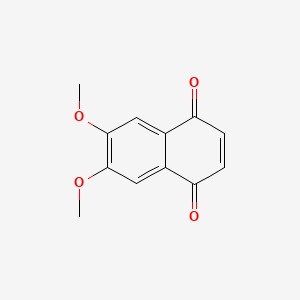

1,4-Naphthalenedione, 6,7-dimethoxy-

Description

Overview of 1,4-Naphthoquinones as a Privileged Structure in Natural Products and Medicinal Chemistry

The 1,4-naphthoquinone (B94277) core is a recurring motif in a multitude of natural products derived from plants, fungi, and bacteria. mdpi.com This prevalence is not coincidental; the unique electronic and structural features of this scaffold make it a versatile platform for biological interactions. Many natural naphthoquinones, such as juglone (B1673114), plumbagin, and lawsone, have been used in traditional medicine for centuries. mdpi.com In modern medicinal chemistry, the 1,4-naphthoquinone skeleton is recognized as a privileged structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. semanticscholar.org These include anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic activities. mdpi.comresearchgate.net The synthetic accessibility of the naphthoquinone core further enhances its appeal, allowing for the creation of extensive libraries of derivatives for drug discovery programs. rsc.org

Structural Characteristics and Reactivity of the 1,4-Quinoid Nucleus

The 1,4-naphthoquinone molecule consists of a naphthalene (B1677914) ring system fused to a quinone ring. wikipedia.org The key to its reactivity lies in the conjugated dicarbonyl system of the quinoid nucleus. This arrangement makes the molecule susceptible to nucleophilic attack and redox cycling. The electrophilic nature of the quinone ring allows it to readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which can lead to the inactivation of key enzymes. mdpi.com

Furthermore, the 1,4-naphthoquinone scaffold can undergo one- or two-electron reduction to form semiquinone and hydroquinone (B1673460) species, respectively. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. mdpi.com The resulting oxidative stress can induce cellular damage and trigger apoptotic pathways in cancer cells, a mechanism that is exploited in the development of anticancer therapies. semanticscholar.org

Significance of Alkoxy Substitutions in 1,4-Naphthoquinone Derivatives

The biological activity and physicochemical properties of the 1,4-naphthoquinone scaffold can be significantly modulated by the introduction of various substituents. Alkoxy groups, particularly methoxy (B1213986) groups, play a crucial role in fine-tuning the therapeutic potential of these compounds. The presence of electron-donating methoxy groups can alter the redox potential of the quinone system, influencing its ability to generate ROS. researchgate.net

Moreover, alkoxy substitutions can impact the lipophilicity of the molecule, which in turn affects its membrane permeability and bioavailability. nih.gov The position and number of methoxy groups on the naphthoquinone ring are critical determinants of biological activity. For instance, studies on different polymethoxy-substituted 1,4-naphthoquinones have demonstrated that these substitutions can enhance cytotoxic effects against cancer cells. researchgate.net The strategic placement of alkoxy groups can also influence the molecule's interaction with specific biological targets, leading to more potent and selective therapeutic agents.

Research Scope and Focus on 1,4-Naphthalenedione, 6,7-dimethoxy- and its Analogues

This article focuses specifically on the chemical compound 1,4-Naphthalenedione, 6,7-dimethoxy- . This particular analogue, with the molecular formula C₁₂H₁₀O₄, is characterized by the presence of two methoxy groups at the C6 and C7 positions of the naphthalene ring. smolecule.com The presence of these methoxy groups is known to enhance its solubility and modify its reactivity compared to the unsubstituted 1,4-naphthoquinone. smolecule.com

Research has indicated that 1,4-Naphthalenedione, 6,7-dimethoxy- possesses a range of biological activities, including anticancer, antimicrobial, and antimalarial properties. smolecule.com Its potential as an anticancer agent is attributed to its ability to induce apoptosis in various cancer cell lines. smolecule.com The synthesis of this compound can be achieved through methods such as electrophilic aromatic substitution to introduce the methoxy groups onto a naphthalene precursor, followed by oxidation to form the quinone. smolecule.com

The exploration of analogues of 1,4-Naphthalenedione, 6,7-dimethoxy- is an active area of research. For instance, studies on related dimethoxy-substituted naphthoquinones, such as 5,7-dimethoxy-1,4-naphthoquinone derivatives, have shown their potential to induce apoptosis and cell cycle arrest. nih.gov Furthermore, the isolation of compounds like 6-ethyl-2,7-dimethoxyjuglone and 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione from fungal sources highlights the natural occurrence and cytotoxic potential of such methoxylated naphthoquinones. nih.gov The investigation into these and other structurally similar compounds provides valuable insights into the structure-activity relationships of this class of molecules, paving the way for the development of novel therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

38199-00-7 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

6,7-dimethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O4/c1-15-11-5-7-8(6-12(11)16-2)10(14)4-3-9(7)13/h3-6H,1-2H3 |

InChI Key |

POGRUZKQEAYHPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CC(=O)C2=C1)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Dimethoxy 1,4 Naphthoquinones

Distribution in Fungi

Fungi, especially those from marine and terrestrial environments, are prolific producers of a diverse array of secondary metabolites, including various 1,4-naphthoquinone (B94277) derivatives. researchgate.netnih.gov Research into endophytic and marine-derived fungi has led to the discovery of numerous dimethoxy-substituted naphthoquinones.

Isolation from Specific Fungal Strains (e.g., Pyrenochaetopsis sp., Talaromyces sp. SK-S009)

Chemical investigations of specific fungal strains have yielded a variety of dimethoxy-1,4-naphthoquinones. The genus Pyrenochaetopsis, while found in both terrestrial and marine environments, has been relatively unexplored for its secondary metabolites. mdpi.com However, a study on an organic extract from Pyrenochaetopsis sp. (strain MSX63693) led to the isolation of several naphthoquinone analogues. nih.gov

Similarly, the mangrove-derived endophytic fungus Talaromyces sp. SK-S009, isolated from the fruit of Kandelia obovata, has been identified as a significant source of 1,4-naphthoquinone derivatives. nih.govresearchgate.net A chemical investigation of the ethyl acetate (B1210297) extract from a solid rice culture of this fungus resulted in the isolation of twelve different 1,4-naphthoquinones. nih.gov

Identification of Related Dimethoxy-Substituted Naphthoquinones

Alongside simpler structures, fungal extracts often contain more complex, related dimethoxy-substituted naphthoquinones. These compounds share the core 1,4-naphthalenedione skeleton but feature additional functional groups.

From the fungus Pyrenochaetopsis sp. (strain MSX63693), researchers identified several known compounds, including:

5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione nih.gov

6-ethyl-2,7-dimethoxyjuglone nih.gov

5-hydroxy-6-[1-(acetyloxy)ethyl]-2,7-dimethoxy-1,4-naphthalenedione nih.gov

The endophytic fungus Talaromyces sp. SK-S009 was also found to produce a similar array of compounds. nih.gov The table below details the known dimethoxy-substituted naphthoquinones isolated from this strain.

| Compound Name | Molecular Formula | Source | Reference |

| 6-ethyl-2,7-dimethoxyjuglone | C14H14O5 | Talaromyces sp. SK-S009 | nih.gov |

| 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | C16H16O7 | Talaromyces sp. SK-S009 | nih.gov |

| 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione | C14H14O6 | Talaromyces sp. SK-S009 | nih.gov |

Biosynthetic Pathways of Dimethoxy-1,4-Naphthoquinones in Biological Systems

The 1,4-naphthoquinones are a diverse group of natural products synthesized by organisms across all kingdoms of life through several different metabolic pathways. nih.govresearchgate.net In plants, the biosynthesis of the 1,4-naphthalenoid ring is primarily achieved through the o-succinylbenzoate (OSB) pathway, which converts chorismate to 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov This pathway supplies the precursor for phylloquinone (vitamin K1) and other specialized naphthoquinones like juglone (B1673114) and lawsone. nih.gov

In fungi and some bacteria, the polyketide synthase (PKS) pathway is a major route for producing naphthoquinones. smolecule.com Subsequent modifications to the polyketide backbone, such as hydroxylation and methoxylation, lead to the structural diversity observed in this class of compounds. The addition of methoxy (B1213986) groups is catalyzed by O-methyltransferases, which use S-adenosyl methionine (SAM) as a methyl donor. smolecule.com These methoxylation steps can enhance the stability and alter the redox properties of the final molecule. smolecule.com For example, the biosynthesis of 5,8-dihydroxy-2,7-dimethoxy-1,4-naphthoquinone (B15342091) has been studied, highlighting the intricate enzymatic steps involved in forming the final dimethoxy structure. acs.org

Occurrence in Other Biological Sources (e.g., plants, bacteria, marine organisms)

While fungi are a rich source, dimethoxy-1,4-naphthoquinones and related compounds are also found in a wide range of other organisms. researchgate.net

Plants : Various plant families, including Juglandaceae (walnut family), are known to produce 1,4-naphthoquinones. nih.govnih.gov For instance, the parent compound 1,4-naphthoquinone has been reported in Juglans regia (Persian walnut) and Juglans nigra (black walnut). nih.gov These compounds often play ecological roles in processes like allelopathy (plant-plant interactions). nih.gov

Bacteria : Many bacteria, particularly Actinomycetes, synthesize numerous 1,4-naphthoquinones. researchgate.net Menaquinone (vitamin K2), a prenylated 1,4-naphthoquinone, is a crucial component of the anaerobic respiratory electron transport chains in many bacteria. researchgate.net

Marine Organisms : A vast diversity of 1,4-naphthoquinones is found among marine life. researchgate.net Marine-derived fungi and bacteria are significant producers. researchgate.netnih.gov Additionally, some animals, such as the sea urchin Strongylocentrotus purpuratus, produce naphthoquinone pigments like echinochrome. researchgate.net Algae are another source of these compounds. nih.gov The presence of these molecules in marine environments is often linked to protective functions against harsh conditions. smolecule.com

Synthetic Methodologies and Chemical Derivatization of 1,4 Naphthalenedione, 6,7 Dimethoxy

Synthesis of the 1,4-Naphthalenedione, 6,7-dimethoxy- Core Structure

The synthesis of the 6,7-dimethoxy-1,4-naphthalenedione skeleton can be achieved through several strategic pathways, each starting from different precursors and employing distinct chemical transformations. These routes include the oxidation of reduced naphthalene (B1677914) systems, modification of more complex substituted naphthalenes, and building the core from naphthol intermediates.

One effective strategy for constructing the 1,4-naphthoquinone (B94277) core involves the oxidation of a corresponding dihydronaphthalene precursor. This approach hinges on the initial synthesis of a suitably substituted 6,7-dimethoxy-dihydronaphthalene, which is then aromatized via oxidation to yield the target quinone.

A general representation of this synthetic approach is outlined below:

Precursor Synthesis: Start with a 1,2-dimethoxybenzene (B1683551) derivative.

Ring Formation: Employ a Friedel-Crafts acylation with succinic anhydride (B1165640) to form a keto-acid, followed by reduction (e.g., Clemmensen or Wolff-Kishner) and cyclization (e.g., polyphosphoric acid) to generate 6,7-dimethoxy-1-tetralone.

Reduction: The tetralone is reduced to the corresponding alcohol, followed by dehydration to yield 6,7-dimethoxy-3,4-dihydronaphthalene.

Oxidation: The dihydronaphthalene is oxidized to afford 6,7-dimethoxy-1,4-naphthalenedione.

An alternative approach involves the regioselective demethylation of a polymethoxylated naphthalene precursor, such as 1,4,5,8-tetramethoxynaphthalene, followed by oxidation. The selective cleavage of stable aryl methyl ether bonds is a significant challenge in organic synthesis. rsc.org Various reagents have been developed for this purpose, with Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) being particularly effective. google.com

The regioselectivity of the demethylation is critical. In the case of 1,4,5,8-tetramethoxynaphthalene, the methoxy (B1213986) groups at the 1 and 4 positions are part of a hydroquinone (B1673460) ether system, making them susceptible to demethylation and subsequent oxidation to the quinone. The methoxy groups at the 5 and 8 positions are on the other ring, and their cleavage would depend on the specific reaction conditions. Achieving selective demethylation at the 1- and 4-positions while leaving the 6- and 7- (equivalent to 5- and 8- in the starting material) positions intact is the key step. This can be followed by oxidation using an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the desired 1,4-naphthalenedione core. nih.gov Biocatalytic methods using oxidative demethylases have also been explored for the selective demethylation of aryl methyl ethers, offering a milder alternative to harsh chemical reagents. nih.gov

Syntheses starting from naphthol precursors provide a versatile platform for constructing the 1,4-naphthalenedione core. These routes can involve building the quinone ring onto a pre-existing dimethoxynaphthol or constructing the entire bicyclic system through cycloaddition reactions.

One common method is the Friedel-Crafts acylation of a dimethoxynaphthalene with a suitable acylating agent. nih.govbeilstein-journals.org For instance, the acylation of 2,3-dimethoxynaphthalene (B160810) could potentially be used to introduce the carbonyl functionalities, although controlling the regioselectivity can be challenging. stackexchange.com The photo-Friedel-Crafts acylation of 1,4-naphthoquinones with aldehydes represents another pathway to introduce acyl groups, which can then be part of the core structure. mdpi.comresearchgate.netrsc.org

The Diels-Alder reaction is a powerful tool for constructing the naphthalene skeleton. beilstein-journals.org A [4+2] cycloaddition between a benzoquinone dienophile and a suitably substituted 1,3-diene can generate the core structure. For the synthesis of 6,7-dimethoxy-1,4-naphthalenedione, one could envision a reaction between benzoquinone and a diene bearing two methoxy groups at the appropriate positions (e.g., 2,3-dimethoxy-1,3-butadiene). The resulting adduct can then be aromatized via oxidation to yield the target naphthoquinone. scirp.orgnih.gov The regiochemical outcome of the Diels-Alder reaction is a critical consideration and is influenced by the electronic and steric properties of substituents on both the diene and the dienophile. acs.org

Strategies for Introducing and Modifying Methoxy Substituents

The placement and modification of methoxy groups on the naphthalenedione core are crucial for tailoring the molecule's properties. Methoxy groups can be introduced at various stages of the synthesis.

If starting from a dihydroxynaphthalene precursor, the hydroxyl groups can be converted to methoxy groups via Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. wikipedia.org

Alternatively, methoxy groups can be introduced directly onto the aromatic ring through electrophilic substitution on a naphthalene or naphthol intermediate. However, direct methoxylation is less common. A more controlled approach involves the synthesis of the naphthalene ring with the methoxy groups already in place, as described in the routes above. The regioselectivity of further functionalization is heavily influenced by the electronic nature of the methoxy group. As an electron-donating group, a methoxy substituent activates the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. wikipedia.org In the naphthalene ring system, this directing effect can be used to control the position of other substituents. researchgate.netnih.gov

Modification of existing methoxy groups, primarily through demethylation to the corresponding hydroxyl group (naphthol), is also a key strategy. rsc.org This transformation increases polarity and provides a reactive site for further derivatization, such as O-alkylation or esterification.

Rational Design and Synthesis of 1,4-Naphthalenedione, 6,7-dimethoxy- Analogues

The 1,4-naphthalenedione scaffold is a privileged structure in medicinal chemistry, and the synthesis of analogues allows for the systematic exploration of structure-activity relationships. Nucleophilic substitution reactions are a primary method for introducing diverse functional groups onto the electron-deficient quinone ring.

The quinone ring of 1,4-naphthalenedione is electrophilic and susceptible to attack by nucleophiles. mdpi.com Reactions can occur either via a Michael-type 1,4-addition to the α,β-unsaturated ketone system or by direct substitution of a leaving group (such as a halogen) at the C2 or C3 positions.

Substitution with Sulfur Nucleophiles: Thiols are effective nucleophiles that readily react with naphthoquinones to form thioether derivatives. nih.gov These reactions can be performed with various thiols, including aliphatic and aromatic variants. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) reacts with thiols to yield 3-thio-substituted derivatives. frontiersin.orgnih.gov In the case of halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, both mono- and di-substituted thioether products can be synthesized by controlling the stoichiometry of the thiol nucleophile. morressier.comresearchgate.net

Substitution with Amine Nucleophiles: Amines are another important class of nucleophiles used to derivatize the naphthoquinone core. brieflands.com The reaction of halogenated naphthoquinones with primary or secondary amines leads to the formation of 2-amino-1,4-naphthoquinone derivatives. biointerfaceresearch.comresearchgate.net Furthermore, direct oxidative amination of 1,4-naphthoquinone itself can be achieved using catalysts or mediators like t-BuOK, providing a straightforward route to 2-amino-1,4-naphthoquinones under mild conditions. rsc.orgnih.govresearchgate.net These reactions allow for the introduction of a wide range of amino functionalities, including those derived from amino acids, which can impart new biological properties to the parent molecule. biointerfaceresearch.com

The table below summarizes representative nucleophilic substitution reactions on the 1,4-naphthoquinone scaffold. While these examples may not use 6,7-dimethoxy-1,4-naphthalenedione as the starting material, the principles of reactivity are directly applicable to the synthesis of its analogues.

| Starting Material | Nucleophile | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Allyl mercaptan | General synthesis procedure | N,S-substituted naphthoquinone | Not specified | beilstein-journals.org |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | Various thiols | Microwave irradiation in water | 3-Thio-substituted naphthoquinone | 45-87% | frontiersin.orgnih.gov |

| 2,3-dichloro-1,4-naphthoquinone | Amino acid derivatives | Not specified | Amide derivatives | 56-75% | researchgate.net |

| 2,6,7-nitrogen substituted-3-chloro-1,4-naphthoquinone | Amino acids (e.g., Glycine, Phenylalanine) | Recrystallization from toluene | N-substituted amino acid derivatives | 72-79% | biointerfaceresearch.com |

| 1,4-naphthoquinone | Various amines | t-BuOK, DMF, room temp. | 2-Amino-1,4-naphthoquinone | Good yields | nih.govresearchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | Various thiols | Cs₂CO₃, 1,2-dimethoxyethane | Bis-thioether naphthoquinone | Moderate to good | morressier.com |

Formation of Fused Heterocyclic Systems

The fusion of heterocyclic rings to the 1,4-naphthoquinone core is a widely used strategy to create novel molecular architectures with diverse chemical properties. This section details the synthesis of pyrimidinone-fused systems and thiopyrano[2,3-d]thiazoles.

Pyrimidinone-Fused Derivatives

The synthesis of pyrimidinone-fused 1,4-naphthoquinones has been achieved through multi-step reaction sequences starting from commercially available precursors. nih.govnih.gov A general approach begins with 1,4-dihydroxynaphthoic acid, which undergoes a series of transformations including methylation, bromination, and amidation to build the necessary functionalities for the final cyclization step that forms the pyrimidinone ring. nih.govresearchgate.net

One documented synthesis involves the preparation of N-Benzyl-3-bromo-1,4-dimethoxy-2-naphthamide, which serves as a key intermediate. nih.gov This intermediate is then subjected to amination followed by cyclization with an aldehyde to yield the final fused-ring system. nih.gov The specific reaction steps and intermediates leading to a dimethoxy-substituted derivative are outlined below. nih.gov

Table 1: Synthetic Scheme for a Pyrimidinone-Fused 6,7-dimethoxy-1,4-naphthalenedione Derivative

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Bromo-1,4-dimethoxy-2-naphthoic acid | i. Oxalyl chloride, DMF, DCM, rt, 3 h; ii. Benzylamine, pyridine, DCM, rt, overnight | N-Benzyl-3-bromo-1,4-dimethoxy-2-naphthamide |

| 2 | N-Benzyl-3-bromo-1,4-dimethoxy-2-naphthamide | Copper iodide, L-proline, sodium azide, DMSO, 100 °C, 3 h | 3-Amino-N-benzyl-1,4-dimethoxy-2-naphthamide |

| 3 | 3-Amino-N-benzyl-1,4-dimethoxy-2-naphthamide | Benzaldehyde, p-TsOH∙H2O, THF, rt, 6 h | 3-Benzyl-5,10-dimethoxy-2-phenyl-2,3-dihydrobenzo[g]quinazolin-4(1H)-one |

This table is based on a synthetic protocol for related dimethoxy derivatives, illustrating a viable pathway. nih.gov

Thiopyrano[2,3-d]thiazoles

The synthesis of thiopyrano[2,3-d]thiazoles fused to a naphthoquinone core can be accomplished via a hetero-Diels-Alder reaction. nih.govnih.govmdpi.com This [4+2] cycloaddition typically involves the reaction of a 1,4-naphthoquinone, acting as the dienophile, with a 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinone, which serves as the heterodiene. nih.govresearchgate.net The reaction is often conducted in acetic acid under reflux, sometimes with a catalytic amount of hydroquinone. nih.gov A notable feature of this reaction is the spontaneous dehydrogenation of the initial cycloadduct, facilitated by excess naphthoquinone, to yield the final aromatized tetracyclic system. nih.gov

While this method has been successfully applied to the parent 1,4-naphthoquinone, yielding a series of 11-substituted 3,11-dihydro-2H-benzo nih.govfrontiersrj.comthiochromeno[2,3-d] nih.govnih.govthiazole-2,5,10-triones, specific examples employing 6,7-dimethoxy-1,4-naphthalenedione as the starting dienophile are not extensively detailed in the cited literature. nih.govnih.gov However, the general methodology provides a foundational approach for accessing such derivatives. The structures of the resulting compounds are typically confirmed using spectral data, such as NMR spectroscopy, and single-crystal X-ray diffraction analysis. nih.govresearchgate.net

Development of Sulfonamide and Ether Derivatives

Functionalization of the 1,4-naphthoquinone core with sulfonamide and ether moieties introduces groups that can significantly alter the molecule's physicochemical and biological properties.

Sulfonamide Derivatives

The synthesis of 1,4-naphthoquinone sulfonamide derivatives is a common strategy in medicinal chemistry. researchgate.netnih.gov The most typical method involves the reaction of an amino-substituted naphthoquinone with a sulfonyl chloride in the presence of a base. frontiersrj.comresearchgate.net This nucleophilic substitution reaction forms the sulfonamide linkage (-SO₂-NH-). The amino-naphthoquinone precursor can be synthesized from a corresponding hydroxy- or chloro-naphthoquinone. The choice of sulfonyl chloride allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. nih.gov Molecular docking studies of some naphthoquinone sulfonamides have shown that the 1,4-naphthoquinone moiety can engage in hydrophobic interactions within protein binding sites. nih.gov

Ether Derivatives

Ether derivatives of 1,4-naphthoquinones can be prepared through several synthetic routes, often starting from a hydroxylated naphthoquinone like 2-hydroxy-1,4-naphthoquinone (lawsone). researchgate.net A general method for synthesizing 2-aryloxy-1,4-naphthoquinone derivatives involves a one-pot reaction of lawsone with various phenols. researchgate.net Another approach involves the reaction of a halogenated naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, with alcohols or phenols in the presence of a base like potassium carbonate. mdpi.com This nucleophilic substitution reaction displaces a chloride ion to form an ether linkage. For example, 3-phenoxymethyl menadione (B1676200) derivatives have been synthesized from 2-methyl-1,4-naphthoquinone (menadione), demonstrating the viability of forming such linkages on the quinone ring. nih.gov

Synthesis of Dimeric and Heterodimeric Naphthoquinones

Nature provides examples of complex dimeric naphthoquinones, which have also inspired synthetic efforts. These molecules consist of two naphthoquinone units linked together, which can be identical (homodimers) or different (heterodimers).

Research into fungal metabolites has led to the isolation and characterization of novel heterodimeric naphthoquinones from the fungus Pyrenochaetopsis sp. nih.govnih.govacs.org These natural products feature complex head-to-tail linkages between different naphthoquinone units. nih.gov While these compounds are products of biosynthesis rather than laboratory synthesis, their structural elucidation provides valuable insights into the types of dimeric structures that can be formed. nih.gov The isolation of these complex molecules was guided by bioactivity screening, and their structures were determined using advanced spectroscopic techniques, including HRESIMS and various 1D and 2D NMR experiments. acs.org

Alongside these novel dimers, several known monomeric naphthoquinones were also isolated from the same fungal strain, including 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione and 6-ethyl-2,7-dimethoxyjuglone. nih.govnih.gov The presence of these dimethoxy-substituted compounds in the same organism that produces complex dimers suggests that the 6,7-dimethoxy-1,4-naphthalenedione scaffold can serve as a building block in natural product biosynthesis. nih.gov The discovery of only a few natural heterodimers highlights the rarity and structural uniqueness of these compounds. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For 1,4-Naphthalenedione, 6,7-dimethoxy-, HRMS confirms the molecular formula as C₁₂H₁₀O₄. This formula corresponds to a molecular weight of 218.20 g/mol and is consistent with the presence of the naphthalenedione core and two methoxy (B1213986) substituents. This technique is routinely applied to naphthoquinone analogues to confirm their elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through one-dimensional and two-dimensional experiments, the precise connectivity and chemical environment of each atom in 1,4-Naphthalenedione, 6,7-dimethoxy- can be determined. While specific experimental spectra for this exact compound are not widely reported, the expected signals can be reliably predicted based on its structure and extensive data from closely related naphthoquinones. researchgate.netnih.gov

The ¹H NMR spectrum is expected to display four distinct signals corresponding to the different types of protons in the molecule. The two protons on the quinone ring (H-2 and H-3) would appear as doublets in the vinylic region. The two protons on the benzene (B151609) ring (H-5 and H-8) are in chemically equivalent environments due to the symmetrical substitution pattern and would therefore appear as a singlet in the aromatic region. The six protons of the two methoxy groups at positions C-6 and C-7 are also chemically equivalent and would present as a sharp singlet, typically integrating to six protons.

The ¹³C NMR spectrum provides information on all twelve carbon atoms. It is expected to show signals for the two carbonyl carbons (C-1 and C-4), multiple signals for the aromatic and vinylic carbons, and a characteristic signal for the two equivalent methoxy carbons in the typical ether region.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Naphthalenedione, 6,7-dimethoxy-

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-2, H-3 | 6.9 - 7.1 | d |

| H-5, H-8 | 7.4 - 7.6 | s |

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Naphthalenedione, 6,7-dimethoxy-

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-1, C-4 | 180 - 185 |

| C-2, C-3 | 138 - 140 |

| C-4a, C-8a | 128 - 132 |

| C-5, C-8 | 108 - 112 |

| C-6, C-7 | 150 - 155 |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily show a cross-peak between the vicinally coupled protons H-2 and H-3, confirming their adjacent positions on the quinone ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It would show correlations between H-2 and C-2, H-3 and C-3, H-5 and C-5, H-8 and C-8, and the methoxy protons with the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected HMBC correlations for 1,4-Naphthalenedione, 6,7-dimethoxy- would include:

Correlations from the methoxy protons to the carbons they are attached to (C-6 and C-7).

Correlations from the aromatic proton H-5 to adjacent carbons (e.g., C-4, C-6, C-8a).

Correlations from the vinylic proton H-2 to the carbonyl carbon C-1 and the quaternary carbon C-8a.

These 2D NMR experiments are routinely used in the structural elucidation of newly isolated or synthesized naphthoquinones. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and packing in the solid state. To date, a specific crystal structure determination for 1,4-Naphthalenedione, 6,7-dimethoxy- has not been reported in the surveyed scientific literature. However, based on crystal structures of the parent 1,4-naphthoquinone (B94277) and its derivatives, the molecule is expected to be largely planar. wikipedia.org The planarity arises from the fused aromatic and quinone ring system. This technique is the gold standard for determining the solid-state conformation of naphthoquinone derivatives. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Compound Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for determining the absolute configuration of chiral molecules. However, 1,4-Naphthalenedione, 6,7-dimethoxy- is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, ECD spectroscopy is not applicable for its structural analysis, as it would not produce a signal. ECD is, however, a critical technique for assigning the stereochemistry of chiral naphthoquinone natural products and their derivatives. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and the conjugated π-electron system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Naphthalenedione, 6,7-dimethoxy- is expected to show strong, characteristic absorption bands for its key functional groups. The most prominent peaks would be the C=O stretching vibrations of the quinone moiety, typically appearing in the range of 1650-1685 cm⁻¹. Other significant bands would include C=C stretching from the aromatic and quinone rings (approx. 1580-1630 cm⁻¹), and C-O-C stretching vibrations from the methoxy ether groups (approx. 1200-1275 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from π→π* electronic transitions within the conjugated naphthoquinone system. The parent 1,4-naphthoquinone shows characteristic absorption maxima. nist.gov The presence of two electron-donating methoxy groups on the benzene ring acts as auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent compound.

Table 3: Expected Characteristic Spectroscopic Data for 1,4-Naphthalenedione, 6,7-dimethoxy-

| Technique | Feature | Expected Region/Value |

|---|---|---|

| IR | Carbonyl (C=O) stretch | 1650 - 1685 cm⁻¹ |

| Aromatic (C=C) stretch | 1580 - 1630 cm⁻¹ | |

| Ether (C-O-C) stretch | 1200 - 1275 cm⁻¹ |

| UV-Vis | π→π* transitions | λmax ~250-280 nm, ~330-350 nm |

Structure Activity Relationship Sar Studies of 1,4 Naphthalenedione, 6,7 Dimethoxy and Its Analogues

Influence of Methoxy (B1213986) Group Position and Number on Biological Activities

The position and number of methoxy groups on the 1,4-naphthalenedione framework play a crucial role in modulating the biological activities of these compounds. Methoxylation can either enhance or diminish the cytotoxic and antimicrobial properties of the parent compound, depending on the specific substitution pattern. nih.gov For instance, the presence of two methoxy groups is thought to be a determinant of the strength of cytotoxic activity on normal cell lines. mdpi.com

In a series of 5,8-dimethoxy-1,4-naphthaquinone derivatives, the biological activity against leukemia and lymphoid neoplasma cell lines was found to be influenced by hydrophobicity, which is affected by the methoxy groups. sustech.edu Furthermore, a study on chalcone (B49325) derivatives suggested that compounds with one methoxy group in the 2 or 3 position of the B ring exhibit the strongest antitumor activity, while those with a methoxy group at the 4-position or with three or more methoxy groups show weaker activity. mdpi.com This highlights that it is not merely the presence, but the specific location and quantity of methoxy groups that fine-tune the biological effects.

| Compound | Substitution Pattern | Biological Activity | Reference |

| Sulfonamide analog | 6,7-dimethoxy | Potent antimalarial activity (IC₅₀ = 2.8 μM) | nih.govnih.govepa.gov |

| 5,8-dimethoxy-1,4-naphtha-quinone derivatives | 5,8-dimethoxy | Activity against L1210 and P388 cancer cell lines | sustech.edu |

| Chalcone derivatives | One methoxy group at position 2 or 3 of B ring | Strongest antitumor activity | mdpi.com |

| Chalcone derivatives | Methoxy group at position 4 or three or more methoxy groups | Weaker antiproliferative activity | mdpi.com |

Impact of Side Chain Substituents on Cytotoxicity and Target Interaction

The introduction of various side chains onto the 1,4-naphthalenedione core significantly impacts its cytotoxicity and interaction with biological targets. The nature, size, and position of these substituents can profoundly alter the compound's potency and selectivity.

For instance, in a series of heterodimeric naphthoquinone analogues, the presence of an acyl moiety at the 6' position was found to enhance cytotoxic activity. Conversely, the reduction of the naphthoquinone to a naphthoquinol resulted in a loss of activity. nih.gov This suggests that the electronic properties of the side chain are critical for cytotoxicity.

In another study, the length of acid chlorides in an amide moiety attached to the naphthoquinone scaffold was shown to significantly enhance antibacterial activity. nih.gov Similarly, the introduction of anilino groups has been explored, with some anilino-1,4-naphthoquinone derivatives showing potent anticancer and EGFR inhibitory activities. acs.org The cytotoxicity of these compounds against various cancer cell lines, with IC50 values in the low micromolar range, underscores the importance of the amino linkage and the nature of the aniline (B41778) substituent. acs.org

| Compound/Derivative Class | Side Chain Substituent | Effect on Biological Activity | IC₅₀/Activity | Reference |

| Heterodimer analogue | Acyl moiety at 6' position | Enhanced cytotoxic activity | - | nih.gov |

| Naphthoquinol | Reduction of quinone | Loss of cytotoxic activity | - | nih.gov |

| Amide derivatives | Varied length of acid chlorides | Enhanced antibacterial activity | - | nih.gov |

| Anilino-1,4-naphthoquinones | Substituted anilino groups | Potent anticancer and EGFR inhibitory activity | 1.75–27.91 μM | acs.org |

| 2-hydroxy-3-alkyl-1,4-NQs | C2-C5 alkyl groups at position 3 | Enhanced cytotoxicity | - | nih.gov |

Correlation between Electron-Accepting Capability and Reactive Oxygen Species (ROS) Generation

A fundamental mechanism underlying the biological activity of many 1,4-naphthalenedione derivatives is their ability to participate in redox cycling, which leads to the generation of reactive oxygen species (ROS). The cytotoxic effects of these compounds are often closely associated with their electron-accepting capability. jst.go.jp The quinone moiety can accept one or two electrons to form radical anions or di-anions, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS. researchgate.net This process can lead to oxidative stress, DNA damage, and ultimately, cell death. nih.govnih.gov

The generation of ROS is a key factor in the anticancer activity of many naphthoquinones. nih.gov The ability of these compounds to induce ROS production can be modulated by the substituents on the naphthoquinone ring. Electron-withdrawing groups can enhance the electron-accepting capacity of the quinone, potentially leading to increased ROS generation and greater cytotoxicity. Conversely, electron-donating groups may have the opposite effect. The correlation between the redox potentials of 1,4-naphthoquinone (B94277) derivatives and their cytotoxic effects has been demonstrated, highlighting the importance of their electrochemical properties in their biological activity. nih.gov

| Feature | Correlation with Biological Activity | Mechanism | Reference |

| Electron-accepting capability | Directly correlates with cytotoxicity | Facilitates the generation of reactive oxygen species (ROS) | jst.go.jp |

| Redox cycling | Underpins the cytotoxic mechanism | Production of superoxide radicals and other ROS leading to oxidative stress and cell death | nih.govresearchgate.netnih.gov |

| Substituent electronic effects | Modulates ROS generation | Electron-withdrawing groups can enhance electron-accepting capacity and cytotoxicity | nih.gov |

Effects of Halogen and Alkyl Substituents on Antimicrobial Activity

The introduction of halogen and alkyl substituents onto the 1,4-naphthalenedione scaffold has been shown to be a viable strategy for enhancing antimicrobial activity. Halogenation, in particular, can significantly improve the potency of these compounds.

Studies have demonstrated that the addition of halogen groups to the naphthoquinone structure can lead to a marked improvement in both antibacterial and antifungal activity. For example, chloro-derivatives of 1,4-naphthoquinone have shown potent activity, with some compounds exhibiting low MIC values against various microbial strains. However, it has also been observed that subsequent methoxylation of these halogenated compounds can lead to a decrease in antimicrobial activity.

The introduction of alkyl groups can also influence antimicrobial properties. The activity of alkyl amides and amines is dependent on the chain length, with compounds having a chain length of 11 to 15 carbons being the most active. nih.gov Furthermore, the introduction of hydrophobic substituents at positions 2 and 3 of the juglone (B1673114) core has been shown to increase antimicrobial activity.

| Compound/Derivative Class | Substituent | Effect on Antimicrobial Activity | MIC/Activity | Reference |

| Halogen-substituted 1,4-naphthoquinones | Halogen groups | Marked improvement in antimicrobial and antifungal activity | - | researchgate.net |

| Chloro-1,4-naphthoquinone derivatives | Chloro groups | Potent antimicrobial activity | - | researchgate.net |

| Methoxylated chloro-derivatives | Methoxy groups on a chlorinated scaffold | Decreased antimicrobial activity | - | researchgate.net |

| Alkyl amides and amines | Alkyl chains (11-15 carbons) | Most active antimicrobial agents in this class | - | nih.gov |

| 2,3-disubstituted juglone | Hydrophobic substituents | Increased antimicrobial activity | - | jst.go.jp |

Role of Hydroxyl Groups and Glycosylation in Modulating Activity

Hydroxyl groups and their modification through glycosylation play a significant role in the biological activity of 1,4-naphthalenedione analogues. The presence and position of hydroxyl groups can be crucial for the compound's interaction with its biological targets.

The antioxidant activity of flavonoids, which share some structural similarities with hydroxylated naphthoquinones, is dependent on the number and position of hydroxyl groups. semanticscholar.org Similarly, for 1,4-naphthalenedione derivatives, the presence of a hydroxyl group can be a key determinant of their biological effects. For example, the cytotoxic activity of juglone (5-hydroxy-1,4-naphthoquinone) derivatives has been a subject of extensive study. nih.govnih.gov

Glycosylation, the attachment of a sugar moiety, can modulate the properties of the parent compound. It has been shown to enhance the aqueous sensitivity and lower the cytotoxicity of a naphthalimide zinc ion fluorescence probe. rsc.orgnih.gov In the context of naphthoquinones, glucosidation of hydroxynaphthoquinones has been reported to enhance cytotoxicity. nih.gov This suggests that the sugar moiety can influence the compound's solubility, cell permeability, and interaction with target molecules.

| Modification | Effect on Biological Activity | Mechanism/Observation | Reference |

| Hydroxyl groups | Crucial for activity in some analogues | Influences antioxidant and cytotoxic properties, similar to flavonoids | nih.govnih.govsemanticscholar.org |

| Glycosylation | Can enhance aqueous sensitivity and modulate cytotoxicity | Lowers cytotoxicity in some fluorescent probes, but enhances it in hydroxynaphthoquinones | nih.govrsc.orgnih.gov |

SAR in Specific Derivative Series (e.g., sulfonamides, thio-derivatives, amino-naphthoquinones)

The systematic exploration of specific derivative series has provided valuable insights into the SAR of 1,4-naphthalenedione analogues.

Sulfonamides: A series of 1,4-naphthoquinones linked to open and closed-chain sulfonamide moieties has been synthesized and evaluated for cytotoxic and antimalarial activities. researchgate.net A restricted sulfonamide analogue bearing 6,7-dimethoxy groups was identified as a particularly potent antimalarial agent, with an IC₅₀ of 2.8 μM. nih.govnih.govepa.gov This highlights the importance of conformational restriction and the specific substitution pattern on the naphthoquinone core for antimalarial activity.

Thio-derivatives: The introduction of a thiophenyl moiety to the 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) scaffold has been shown to enhance antiplatelet activity. nih.gov The position and nature of substituents on the phenyl ring of the thiophenyl group are critical for the observed biological effect. For example, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was found to be the most active derivative in one study, with IC₅₀ values of 15.03 ± 1.52 μM for TRAP-6 and 5.58 ± 1.01 μM for collagen-induced platelet aggregation. nih.gov Importantly, many of these thio-derivatives did not exhibit cytotoxicity at the concentrations tested. nih.govresearchgate.net

Amino-naphthoquinones: The incorporation of amino groups and substituted amino groups into the 1,4-naphthoquinone ring has yielded compounds with significant anticancer properties. acs.org A number of anilino-1,4-naphthoquinone derivatives have been synthesized and shown to possess potent cytotoxic activities against a panel of cancer cell lines, with IC₅₀ values ranging from 1.75 to 27.91 μM. acs.org These compounds have also been identified as inhibitors of the epidermal growth factor receptor (EGFR), suggesting a specific molecular target for their anticancer action. acs.org

| Derivative Series | Key Structural Features | Biological Activity | IC₅₀/Activity | Reference |

| Sulfonamides | Restricted sulfonamide with 6,7-dimethoxy groups | Potent antimalarial activity | 2.8 μM | nih.govnih.govepa.gov |

| Thio-derivatives | Thiophenyl moiety, bromo-substituent on phenyl ring | Enhanced antiplatelet activity | 5.58 - 15.03 μM | nih.gov |

| Amino-naphthoquinones | Substituted anilino groups | Potent anticancer and EGFR inhibitory activity | 1.75–27.91 μM | acs.org |

Mechanistic Investigations of Biological Activities

Anticancer and Cytotoxic Mechanisms

The anticancer and cytotoxic effects of 1,4-naphthalenedione, 6,7-dimethoxy- and related naphthoquinone compounds are attributed to a variety of complex cellular and molecular mechanisms. Research has highlighted their ability to interfere with fundamental processes required for cancer cell survival and proliferation, including the induction of oxidative stress, modulation of critical signaling pathways, and inhibition of key enzymes involved in DNA replication and cell cycle progression.

A primary mechanism underlying the biological activity of naphthoquinones is their ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells. Naphthoquinones can undergo a process known as redox cycling. In this process, the quinone structure is reduced by cellular enzymes, such as cytochrome P450 reductase, to a semiquinone radical. This semiquinone can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) anion (O₂•−). This cycle can repeat, leading to a significant accumulation of ROS, including superoxide and hydrogen peroxide.

Cancer cells often have higher basal levels of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. The excessive ROS generated by naphthoquinones can overwhelm the cellular antioxidant defense systems, causing damage to vital cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.

Studies on derivatives of 5,8-dimethoxy-1,4-naphthoquinone, such as EPDMNQ and ENDMNQ, have demonstrated that their anticancer effects are mediated by ROS generation. The induction of apoptosis in liver and lung cancer cells by these compounds was found to be dependent on the modulation of ROS levels.

The induction of ROS by naphthoquinone derivatives serves as a trigger for the modulation of multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Research on novel 1,4-naphthoquinone (B94277) derivatives has shown they can induce apoptosis in cancer cells through the ROS-dependent regulation of these specific pathways. For example, in human lung cancer cells, the derivatives EPDMNQ and ENDMNQ were found to increase the phosphorylation of p38 and c-Jun N-terminal kinase (JNK)—key components of the MAPK pathway—while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK), Akt, and STAT3. The activation of stress-related kinases like p38 and JNK, coupled with the inhibition of pro-survival pathways like Akt and STAT3, shifts the cellular balance towards apoptosis.

| Signaling Pathway | Component | Observed Effect | Outcome |

|---|---|---|---|

| MAPK | p38 | Increased Phosphorylation | Apoptosis Induction |

| JNK | Increased Phosphorylation | Apoptosis Induction | |

| ERK | Decreased Phosphorylation | Inhibition of Proliferation | |

| Akt | Akt | Decreased Phosphorylation | Inhibition of Survival Signals |

| STAT3 | STAT3 | Decreased Phosphorylation | Inhibition of Proliferation and Survival |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. Because cancer cells divide rapidly, they are highly dependent on the activity of these enzymes, making topoisomerases a key target for anticancer drugs. Naphthoquinones have been identified as inhibitors of both topoisomerase I and topoisomerase II. They can interfere with the enzyme's ability to cleave and reseal the DNA backbone, which leads to the accumulation of DNA strand breaks and the activation of apoptotic cell death.

For instance, a synthetic naphthoquinone adduct, TU100, was shown to be an effective dual inhibitor of both topoisomerase I and II, preventing the enzymes from relaxing supercoiled plasmid DNA. Similarly, SH-7, a derivative of the naphthoquinone shikonin, exhibited significant inhibition of topoisomerase II by stabilizing the enzyme-DNA cleavable complex.

Cell division cycle 25 (Cdc25) phosphatases and Mitogen-activated protein kinase kinase 7 (MKK7) are enzymes that play significant roles in cell cycle progression and signaling, and their dysregulation can contribute to tumor development.

Cdc25 phosphatases (A, B, and C) are dual-specificity phosphatases that activate cyclin-dependent kinases (CDKs), thereby driving the cell cycle forward. Overexpression of Cdc25A and Cdc25B is observed in many cancers, making them attractive therapeutic targets. Naphthoquinone derivatives, such as NSC 95397, have been identified as potent inhibitors of Cdc25A and Cdc25B.

MKK7 is a kinase that activates JNK, a key component of a signaling pathway involved in stress responses and apoptosis. The 1,4-naphthoquinone scaffold has been explored for the development of MKK7 inhibitors. While the reference compound NSC 95397 is a weak MKK7 inhibitor, other derivatives have shown significantly higher potency.

| Compound | Structure Description | Binding Affinity (Kd) |

|---|---|---|

| NSC 95397 | Reference Naphthoquinone | 1.1 μM |

| Compound 7 | 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | 230 nM |

NAD(P)H: quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a dual role in quinone metabolism. Primarily, it acts as a detoxification enzyme by catalyzing a two-electron reduction of quinones to their more stable hydroquinone (B1673460) form, bypassing the formation of reactive semiquinone intermediates.

However, this function can be exploited for anticancer therapy. Many solid tumors exhibit significantly elevated levels of NQO1 compared to normal tissues. Certain naphthoquinones can act as substrates for NQO1, which reduces them to an unstable hydroquinone. This unstable product rapidly re-oxidizes back to the parent quinone, creating a futile redox cycle that consumes cellular reducing equivalents (NADH/NADPH) and massively generates ROS, leading to selective killing of NQO1-overexpressing cancer cells.

Compounds like deoxynyboquinone (B1670260) and β-lapachone are potent antitumor agents that are bioactivated by NQO1 in this manner. Structural studies have confirmed a direct physical interaction between a dimeric naphthoquinone and the NQO1 enzyme, affecting the redox state of the FAD cofactor in the enzyme's active site. This interaction highlights the potential for designing NQO1-targeted naphthoquinones that function as potent substrates to selectively induce oxidative stress in cancer cells.

Mechanisms of Apoptosis Induction

The induction of apoptosis is a key mechanism through which many chemotherapeutic agents exert their anticancer effects. For 1,4-naphthalenedione derivatives, this process involves the activation of specific cellular pathways that lead to controlled cell death.

Caspase-3/7 Activation and Cell Cycle Arrest:

Research on various 1,4-naphthoquinone derivatives indicates their ability to induce apoptosis through the activation of effector caspases, such as caspase-3 and caspase-7. For instance, certain sulfanyl-phenylamino-1,4-naphthoquinone derivatives have been shown to induce apoptosis and arrest the cell cycle in the G1 phase, mediated by the up-regulation of caspase-3 and caspase-7 proteins and their corresponding gene expression levels. jst.go.jp Similarly, another 1,4-naphthoquinone-2,3-bis-sulfide compound was found to cause apoptosis in MCF-7 breast cancer cells, as evidenced by the activation of caspase-3/7. jst.go.jp

Cell cycle arrest is another significant mechanism. Depending on the specific derivative, 1,4-naphthoquinones can halt the cell cycle at different phases. For example, while some derivatives induce a G1 phase arrest jst.go.jpunav.edu, others have been observed to cause an arrest in the G2/M phase unav.edu. A derivative of 5,7-dimethoxy-1,4-naphthoquinone was found to increase the cell population in the G2/M phase, which correlated with the generation of reactive oxygen species (ROS) nih.gov.

The table below summarizes findings on cell cycle arrest and caspase activation by various 1,4-naphthalenedione derivatives.

| Compound Class | Cell Line | Mechanism | Reference |

| Sulfanyl-phenylamino-1,4-naphthoquinones | MCF-7 | G1 phase arrest, Caspase-3/7 up-regulation | jst.go.jp |

| 1,4-Naphthoquinone-2,3-bis-sulfide | MCF-7 | Caspase-3/7 activation | jst.go.jp |

| 5,7-dimethoxy-1,4-naphthoquinone derivative | HL-60 | G2/M phase arrest, ROS generation | nih.gov |

| Various 1,4-naphthoquinone derivatives | CCRF-CEM, CEM/ADR5000 | G2/M phase arrest | unav.edu |

Interaction with Cellular Receptors

The interaction of 1,4-naphthalenedione derivatives with specific cellular receptors is an emerging area of research that may explain their targeted biological effects.

G protein-coupled receptor 55 (GPR55):

Recent studies have identified the G protein-coupled receptor 55 (GPR55) as a potential target for some 1,4-naphthoquinone derivatives. The expression of GPR55 has been linked to the development and invasion of triple-negative breast cancer, making it a promising therapeutic target. researchgate.netacs.org Molecular docking studies have suggested that certain 1,4-naphthoquinones bearing cyclic and aliphatic amines at the 2-position can bind to GPR55. Pharmacological tests further indicated that these compounds might exert their antiproliferative activity by acting as inverse agonists of GPR55. jst.go.jpacs.org While this interaction has been proposed for specific derivatives, it highlights a potential mechanism that may be relevant for other related compounds, including 6,7-dimethoxy-1,4-naphthalenedione.

Influence of Cellular P53 Status on Cytotoxic Effects

The tumor suppressor protein p53 plays a critical role in determining a cell's response to DNA damage and other stresses, often by inducing apoptosis or cell cycle arrest. The p53 status of a cancer cell can, therefore, significantly influence the efficacy of cytotoxic agents.

While direct studies on 6,7-dimethoxy-1,4-naphthalenedione are limited, research on other quinone compounds has demonstrated the importance of p53. For example, the pro-apoptotic effects of certain 5-hydroxy polymethoxyflavones were found to be significantly more pronounced in colon cancer cells with wild-type p53 (p53+/+) compared to their p53-deficient (p53-/-) counterparts. nih.gov Furthermore, some naphthoquinones isolated from Morinda parvifolia were found to exert moderate cytotoxic effects through the up-regulation of p53 transcriptional activity. nih.gov One study on a 1,4-naphthoquinone-2,3-bis-sulfide derivative showed that it induced apoptosis with the up-regulation of p53. jst.go.jp These findings suggest that the cytotoxic mechanisms of 1,4-naphthalenedione derivatives can be p53-dependent, and the p53 status of cancer cells may be a key determinant of their sensitivity to these compounds.

Antimicrobial Activity Mechanisms

1,4-Naphthalenedione derivatives are known for their broad-spectrum antimicrobial properties. The mechanisms underlying their ability to inhibit the growth of bacteria and fungi are varied and often involve the generation of cellular stress and interference with essential microbial processes.

Enhanced ROS Generation in Bacterial Cells

A primary mechanism of the antibacterial action of 1,4-naphthoquinones is the generation of reactive oxygen species (ROS) within bacterial cells. nih.govnih.govmdpi.com The quinone structure can undergo redox cycling, leading to the production of superoxide anions and other ROS. This surge in ROS induces oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. nih.gov The antibacterial activity of several 1,4-naphthoquinone derivatives has been directly correlated with their ability to enhance intracellular ROS levels in bacteria like E. coli. nih.gov

Inhibition of Bacterial DNA Repair Mechanisms

In addition to causing DNA damage through ROS production, some 1,4-naphthoquinones may also impair the ability of bacteria to repair this damage. The bacterial SOS response is a critical DNA repair system, and the RecA protein is a key regulator of this pathway. researchgate.net Studies on juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) have shown that it can reduce the self-repair capability of bacterial DNA by inhibiting the expression of RecA. nih.gov This dual action of inducing DNA damage while simultaneously inhibiting its repair makes these compounds potent antibacterial agents.

General Antibacterial and Antifungal Action in in vitro Models

A wide range of 1,4-naphthalenedione derivatives have demonstrated significant antibacterial and antifungal activity in laboratory settings. smolecule.comdoi.orgmdpi.com Their efficacy has been documented against various Gram-positive and Gram-negative bacteria, as well as different fungal species. nih.govmdpi.com For instance, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has shown inhibitory activity against Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans. mdpi.com The antimicrobial activity is often dependent on the specific chemical structure of the derivative. scielo.br

The table below presents a summary of the in vitro antimicrobial activity for various 1,4-naphthalenedione derivatives against selected microorganisms.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| 2-methoxy-1,4-naphthoquinone | Helicobacter pylori | 0.156–0.625 µg/mL | scienceopen.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | 1.2 µg/mL | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | 4 µg/mL | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | <0.6 µg/mL | mdpi.com |

| Various phenylamino-phenylthio hybrids | Staphylococcus aureus | 15.6–500 µg/mL | nih.gov |

| Various phenylamino-phenylthio hybrids | Escherichia coli | 15.6–500 µg/mL | nih.gov |

| Shikonin | Candida krusei | 4 µg/mL | scispace.com |

| Deoxyshikonin | Candida krusei | 4 µg/mL | scispace.com |

Activity Against Drug-Resistant Oral Bacteria

The 1,4-naphthoquinone (1,4-NQ) scaffold is a known pharmacophore with significant antibacterial properties. The use of antibiotics to treat dental diseases caused by oral bacteria can lead to the development of multidrug-resistant (MDR) strains, prompting a search for new antibacterial agents. Derivatives of 1,4-naphthoquinone are considered promising candidates in this area.

The mechanism of action for 1,4-naphthoquinone analogues often involves the generation of reactive oxygen species (ROS), which leads to enhanced oxidative stress and subsequent apoptotic cell death in bacteria. Studies on various synthesized 1,4-naphthoquinone derivatives have demonstrated activity against a range of oral bacteria. For instance, research on pyrimidinone-fused 1,4-naphthoquinones showed strong antibacterial activity against nine common oral bacteria, suggesting potential for treating dental diseases, including those caused by resistant strains. Furthermore, a study evaluating several 1,4-naphthoquinone derivatives identified strong antibacterial activity against Staphylococcus aureus, with the isomer 5,8-dimethoxy-1,4-naphthoquinone showing a minimum inhibitory concentration (MIC) of ≤ 0.125 µmol/L. While these findings highlight the potential of the dimethoxy-1,4-naphthalenedione structure, specific mechanistic studies on the 6,7-dimethoxy- isomer against drug-resistant oral bacteria remain to be elucidated.

Antimalarial Activity Mechanisms

The antiparasitic activity of the 1,4-naphthoquinone class of compounds is attributed to several distinct mechanisms, primarily centered on the disruption of the parasite's redox homeostasis. Malarial parasites are highly susceptible to oxidative stress during their lifecycle within red blood cells.

One key mechanism is "redox cycling," a process catalyzed by the parasite's glutathione (B108866) reductase (GR). In this futile cycle, the naphthoquinone is reduced by the enzyme, forming semiquinone radicals. These radicals then react with oxygen to produce superoxide and other reactive oxygen species (ROS), while regenerating the original naphthoquinone to repeat the cycle. This process creates a highly oxidative environment that is damaging to the parasite.

Other identified antimalarial mechanisms for this compound class include:

Enzymatic Inhibition : Direct inhibition of essential parasite enzymes such as dihydroorotate (B8406146) dehydrogenase and glutathione reductase.

Inhibition of the Cytochrome bc1 Complex : Acting as a competitive inhibitor of this complex, which is crucial for the parasite's mitochondrial electron transport chain.

Alkylation of Biomolecules and Glutathione Depletion : The electrophilic nature of the quinone ring allows for reactions that can deplete cellular antioxidants like glutathione.

These multifaceted mechanisms make 1,4-naphthoquinones a significant scaffold in the development of new antimalarial drugs that can act through novel modes of action.

Anti-inflammatory Activity Mechanisms

Derivatives of 1,4-naphthalenedione exhibit potent anti-inflammatory effects by modulating key pathways involved in the inflammatory response. Investigations have demonstrated that these compounds can interfere with the production of inflammatory mediators and the expression of enzymes and cytokines that propagate inflammation.

Inhibition of Nitric Oxide (NO) Production

A primary mechanism of anti-inflammatory action for 1,4-naphthoquinone derivatives is the inhibition of nitric oxide (NO) production. In inflammatory states, macrophages are often stimulated by lipopolysaccharide (LPS), leading to excessive NO production. Multiple studies have shown that various 1,4-naphthoquinone derivatives can significantly inhibit this LPS-induced NO production in murine macrophage cell lines (RAW 264.7). The inhibitory concentration (IC₅₀) values for some of these derivatives have been found to be more potent than the standard anti-inflammatory drug, indomethacin.

Table 1: Inhibition of NO Production by 1,4-Naphthoquinone Derivatives in LPS-Stimulated RAW 264.7 Cells This is an interactive table, you can sort and filter the data.

| Compound | IC₅₀ (µM) for NO Inhibition |

|---|---|

| Derivative 1 | 1.7 |

| Derivative 7 | 4.8 |

| Derivative 9 | 2.0 |

| Derivative 10 | 3.5 |

| Derivative 11 | 3.7 |

| Derivative 12 | 2.5 |

| Indomethacin (Control) | 26.3 |

Data sourced from a study on naphthoquinone derivatives from Talaromyces sp.

Downregulation of iNOS and COX-2 Expression

The inhibition of NO production is directly linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for its synthesis during inflammation. Research has shown that 1,4-naphthoquinone derivatives can reduce the mRNA expression of iNOS in LPS-stimulated macrophages.

Similarly, these compounds also target the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Mechanistic studies have confirmed that certain 1,4-naphthoquinone derivatives inhibit LPS-induced COX-2 mRNA expression in a dose-dependent manner. The ability to downregulate both iNOS and COX-2, two pivotal enzymes in the inflammatory cascade, underscores the significant anti-inflammatory potential of this chemical scaffold.

Reduction of Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) mRNA Levels

Beyond inhibiting inflammatory mediators and enzymes, 1,4-naphthoquinones also exert their anti-inflammatory effects by suppressing the expression of key pro-inflammatory cytokines. These cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), are central regulators of the inflammatory response.

Studies have demonstrated that 1,4-naphthoquinone derivatives can significantly reduce the mRNA levels of IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. In some cases, at a concentration of 2.0 μM, a derivative inhibited the mRNA expression of these three cytokines by approximately 80%. A particularly relevant finding showed that a derivative, 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione, was capable of reducing the RNA expression of IL-1β, IL-6, and TNF-α. The parent 1,4-naphthoquinone compound has also been shown to potently suppress the production and secretion of these key proinflammatory cytokines. This suggests that the dimethoxy-substituted naphthalenedione core is active in modulating cytokine expression.

Neuroprotective Activity Mechanisms

The 1,4-naphthoquinone scaffold has demonstrated significant neuroprotective properties in various in vitro models of neurotoxicity. The primary mechanisms underlying this protection are linked to the compounds' ability to counteract oxidative stress and inflammation, which are key drivers in the pathogenesis of neurodegenerative diseases.

Furthermore, 1,4-naphthoquinone derivatives have been shown to normalize mitochondrial function. This includes the restoration of the mitochondrial membrane potential, which can be disrupted by neurotoxins. By preserving mitochondrial integrity, these compounds help maintain cellular energy production and prevent the initiation of apoptotic pathways. The combination of potent anti-ROS and anti-inflammatory activities allows these compounds to protect both neurons and microglia, the primary immune cells of the brain.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activities. nih.gov These computational models help identify key molecular features that govern the efficacy of a series of compounds. brieflands.comfrontiersin.org

In a study focusing on novel 1,4-naphthoquinone-based sulfonamides, QSAR models were developed to understand their cytotoxic and antimalarial activities. nih.gov Notably, the sulfonamide analog featuring 6,7-dimethoxy groups on the naphthalenedione ring demonstrated the most potent antimalarial activity, with an IC₅₀ value of 2.8 μM. nih.gov The study constructed five QSAR models which showed acceptable predictive performance, with cross-validated R-squared (Rcv) values ranging from 0.5647 to 0.9317 and cross-validated root mean square error (RMSEcv) values between 0.1231 and 0.2825. nih.gov These models were then used to predict the activity of additional, structurally modified compounds that were generated in silico. nih.gov Such studies highlight the importance of the 6,7-dimethoxy substitution pattern for biological activity within the 1,4-naphthalenedione scaffold.

| QSAR Model Performance Metrics nih.gov | |

| Metric | Value Range |

| Cross-validated R-squared (Rcv) | 0.5647 - 0.9317 |

| Cross-validated Root Mean Square Error (RMSEcv) | 0.1231 - 0.2825 |

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a macromolecular target. mdpi.comresearchgate.net These methods provide detailed information on the binding conformation, energy, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com

For the 1,4-naphthalenedione scaffold, docking studies have been performed against a variety of biological targets, including kinases, enzymes involved in parasitic diseases, and proteins related to cancer. mdpi.comresearchgate.netresearchgate.net For instance, simulations of naphthoquinone derivatives with the P2X7 allosteric pocket showed that the 1,4-naphthoquinone (B94277) moiety fits well within a hydrophobic cavity, interacting with residues like Phe108, Val312, Met105, and Phe88. nih.gov Similarly, docking of derivatives into the active site of Polo-like kinase 1 (Plk1), a target in cancer therapy, revealed significant steric interactions with residues such as Cys133, Leu59, and Gly60. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations further refine the docked poses, evaluating the stability of the ligand-protein complex over time. nih.govnih.gov For sulfonamide derivatives of naphthoquinone, MD simulations confirmed a high affinity for the target cavity. nih.gov These simulations often reveal that the complex is stable, with the 1,4-naphthoquinone core maintaining crucial hydrophobic interactions within the binding site. nih.gov The total binding free energy, calculated using methods like MM/GBSA, can quantify the strength of these interactions. nih.govresearchgate.net

Table of Common Interacting Residues with the 1,4-Naphthoquinone Scaffold

| Interaction Type | Example Residues |

| Hydrophobic | Phenylalanine (Phe), Valine (Val), Methionine (Met), Leucine (Leu), Alanine (Ala) mdpi.comnih.gov |

| Hydrogen Bonding | Cysteine (Cys), Aspartic Acid (Asp), Methionine (Met), Lysine (Lys) nih.gov |

| Electrostatic | Aspartic Acid (Asp), Arginine (Arg) mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. nih.gov For 1,4-naphthoquinone derivatives, DFT calculations have been instrumental in determining key electronic properties and correlating them with biological activity. nih.gov

Systematic theoretical DFT calculations on a series of naphthoquinone derivatives have shown that properties such as the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)) and the vertical electron affinity (VEA) are important characteristics related to their cytotoxicity. The 1,4-naphthoquinone moiety is known to be prone to reduction, forming semiquinone anion radicals, and its ability to accept electrons—quantified by LUMO energy and VEA—is linked to its biological mechanism, which can involve the generation of reactive oxygen species (ROS). nih.gov

Global reactivity descriptors derived from DFT, such as the electrophilicity index (ω), can also be correlated with biological outcomes. The reactivity index ω quantifies the ability of a molecule to accept electrons. For 1,4-naphthoquinone derivatives, this index has been identified as a key characteristic related to both cytotoxicity and inhibitory activity against enzymes like Cdc25 A/B phosphatases. nih.gov This suggests that the electrophilic nature of the naphthoquinone core is a crucial factor in its mechanism of action, likely involving covalent interactions with biological nucleophiles. nih.gov

Quantum chemical calculations are essential for the accurate prediction and interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical NMR chemical shifts. researchgate.net

This method, often used in conjunction with DFT functionals like B3LYP or mPW1PW91 and basis sets such as 6-31G(d), allows for the precise calculation of magnetic shielding tensors. researchgate.netresearchgate.netscielo.br The calculated shieldings are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). Studies have shown that a multi-standard approach, using methanol (B129727) for sp³ carbons and benzene (B151609) for sp² carbons, can provide even greater accuracy than using TMS alone. conicet.gov.ar The excellent agreement between GIAO-calculated and experimental NMR shifts serves as a powerful tool for the unambiguous structural elucidation and confirmation of complex molecules like 1,4-Naphthalenedione, 6,7-dimethoxy-, and its derivatives. researchgate.net

In Silico Prediction of Bioavailability-Relevant Parameters

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com These predictions help to identify molecules with favorable pharmacokinetic profiles.

For various series of 1,4-naphthoquinone derivatives, ADME parameters have been calculated to assess their potential as orally administered drugs. These studies have shown that many compounds within this class present adequate conditions to be administered orally. mdpi.com This suggests that derivatives like 1,4-Naphthalenedione, 6,7-dimethoxy-, are likely to possess favorable bioavailability-relevant characteristics, making them promising scaffolds for further development. mdpi.com

Emerging Research Directions and Future Prospects of 1,4 Naphthalenedione, 6,7 Dimethoxy Research

Development as Biochemical Tools and Probes for Cellular Research

The inherent redox activity of the 1,4-naphthoquinone (B94277) core makes 6,7-dimethoxy-1,4-naphthalenedione a valuable scaffold for developing biochemical tools and probes. smolecule.com Naphthoquinones can participate in cellular redox cycling, which can lead to the generation of reactive oxygen species (ROS) and affect redox-sensitive signaling pathways. researchgate.netnih.gov This property allows them to serve as probes for studying oxidative stress and its effects on cellular processes. researchgate.netmdpi.com

By interacting with cellular redox systems, these compounds can modulate the activity of various signaling cascades, including those involving receptor tyrosine kinases (RTKs) and protein tyrosine phosphatases (PTPs). researchgate.netnih.gov For instance, certain methoxy-naphthoquinones have been shown to influence pathways like the epidermal growth factor receptor (EGFR) signaling cascade, which can alter intercellular communication. researchgate.net The ability to induce oxidative stress and modulate signaling pathways makes these compounds useful for investigating cellular responses to stress and the roles of specific proteins in these processes. nih.gov Their capacity to be reduced to hydroquinones or to alkylate cellular nucleophiles further expands their utility as probes for studying a range of biochemical interactions and their downstream consequences. researchgate.net

Table 1: Potential Applications of 1,4-Naphthalenedione, 6,7-dimethoxy- in Cellular Research

| Research Area | Application as a Tool/Probe | Mechanism of Action |

| Oxidative Stress | Inducing and studying cellular responses to oxidative stress. | Redox cycling properties leading to the generation of reactive oxygen species (ROS). researchgate.netnih.gov |

| Cell Signaling | Investigating the role of specific signaling pathways in cellular function. | Modulation of receptor tyrosine kinases (RTKs) and protein tyrosine phosphatases (PTPs). researchgate.netnih.gov |

| Intercellular Communication | Studying gap junctional intercellular communication (GJIC). | Alteration of signaling cascades like the EGFR pathway. researchgate.net |